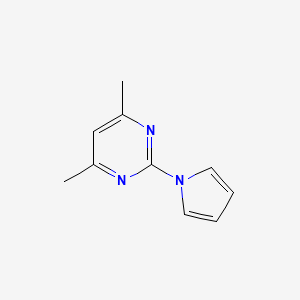

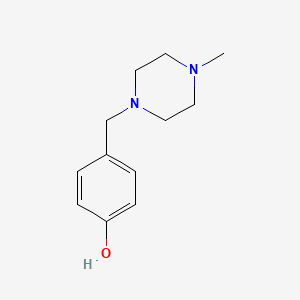

4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

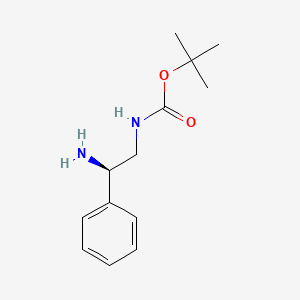

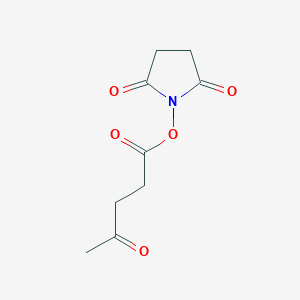

4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine is a compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. One of the key features of this compound is the presence of a pyrrol group attached to the pyrimidine ring, which may influence its chemical reactivity and physical properties. Although the specific compound is not directly synthesized or analyzed in the provided papers, related pyrimidine derivatives and their synthesis, structure, and biological activities are discussed, which can provide insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the treatment of various precursors under specific conditions. For instance, the synthesis of 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones was achieved by treating 2-hydroxychalcones with 1,3-dimethylbarbituric acid in the presence of a catalyst, demonstrating a domino sequence of reactions including Michael addition, cyclization, and aerial oxidation . Another example is the synthesis of 2-amino-4,6-dimethyl pyrimidine using guanidine nitrate, acetylacetone, and sodium carbonate, which achieved a high yield under optimal conditions . These methods highlight the versatility of pyrimidine synthesis and the potential for creating a variety of substituted derivatives, including 4,6-dimethyl-2-(1H-pyrrol-1-yl)pyrimidine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of novel triazole compounds containing a 4,6-dimethyl-pyrimidin-2-ylthio group was determined using elemental analysis, IR, and ^1H NMR spectra . Additionally, the crystal structure of one such compound was determined, revealing intermolecular interactions that stabilize the crystal structure . These findings suggest that similar structural analyses could be applied to 4,6-dimethyl-2-(1H-pyrrol-1-yl)pyrimidine to understand its molecular conformation and interactions.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives was achieved through reactions with heterocumulenes, followed by elimination and tautomerisation . The reactivity of pyrimidine derivatives can also be influenced by substituents on the pyrimidine ring, as seen in the electrophilic substitution reactions of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione . These studies provide a foundation for predicting the reactivity of 4,6-dimethyl-2-(1H-pyrrol-1-yl)pyrimidine in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be quite diverse. For example, some 6-substituted-2,4-dimethyl-3-pyridinols, which are structurally related to pyrimidines, exhibited interesting antioxidant properties . The synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine demonstrated the use of safe and effective oxidation methods, which could be relevant for modifying the physical and chemical properties of related compounds . These studies underscore the importance of understanding the intrinsic properties of pyrimidine derivatives to predict the behavior of 4,6-dimethyl-2-(1H-pyrrol-1-yl)pyrimidine.

Applications De Recherche Scientifique

Synthesis and Biological Activities

4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine and related compounds have been synthesized and studied for various biological activities. For instance, Xu et al. (2010) synthesized novel triazole compounds containing the 4,6-dimethyl-pyrimidin-2-ylthio group and found that they possess fungicidal and plant growth-regulating activities (Xu, Jian, Shi, & Li, 2010).

Insecticidal and Antibacterial Potential

Deohate and Palaspagar (2020) conducted a study on the synthesis of pyrimidine linked pyrazole heterocyclics, which exhibited insecticidal and antibacterial potential. This study involved the cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides under microwave irradiation (Deohate & Palaspagar, 2020).

Photophysical Properties and pH-Sensing Application

Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives, revealing their potential as colorimetric pH sensors and logic gates due to their photophysical properties and reversible protonation at nitrogen atoms (Yan, Meng, Li, Ge, & Lu, 2017).

Proton Affinities Measurement

Thomas and Morrison (2000) measured the proton affinities of 4,6-dimethyl-pyrimidine using a kinetic method on a pentaquadrupole mass spectrometer, contributing to the understanding of its chemical properties (Thomas & Morrison, 2000).

Synthesis of Chalcogen Compounds

Bhasin et al. (2013) synthesized new 2-pyrimidyl chalcogen compounds, including bis(4,6-dimethyl-2-pyrimidyl)diselenide and 4,6-dimethyl-2-(phenylselanyl)pyrimidine. These compounds have been characterized using various spectroscopic techniques (Bhasin, Arora, Grover, Jyoti, Singh, Mehta, Bhasin, & Jacob, 2013).

Mild Synthesis Methodology

Hongbin (2011) reported on the mild synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine from acetylacetone, highlighting an effective oxidation method in the synthesis process (Hongbin, 2011).

Biological Activity Screening

Monka et al. (2020) performed a predicted screening of the biological activity of synthesized pyrimidine thiosulfonates, indicating their potential as low-toxic substances with a wide range of biological action, especially in anticancer research (Monka, Stadnytska, Charka, Roman, Shiyan, Khomitska, & Lubenets, 2020).

Zn(II) Complexes Study

Godino-Salido et al. (1994) studied Zn(II) complexes with thiopyrimidine derivatives, including 4,6-dimethyl-2-thiopyrimidine, revealing insights into the molecular structure of the solid complex and its interaction with Zn(II) (Godino-Salido, Gutiérrez-Valero, López-Garzón, & Moreno-Sánchez, 1994).

Propriétés

IUPAC Name |

4,6-dimethyl-2-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-7-9(2)12-10(11-8)13-5-3-4-6-13/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGBKRDYKUFMJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609908 |

Source

|

| Record name | 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine | |

CAS RN |

60795-33-7 |

Source

|

| Record name | 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)